2-(3,4-Dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile
Overview
Description
2-(3,4-dichlorophenoxy)-6-(4-fluorophenyl)-3-pyridinecarbonitrile is a phenylpyridine.
Scientific Research Applications
Structural and Optical Characteristics
Pyridine derivatives, similar to the compound , have been synthesized and characterized to determine their structural, optical, and electronic properties. For instance, Zedan, El-Taweel, and El-Menyawy (2020) reported on the structural, optical, and diode characteristics of two pyridine derivatives, showcasing their potential in electronic and photonic applications. These compounds exhibited monoclinic polycrystalline nature and were studied for their optical functions, revealing indirect allowed optical energy gaps and potential as photosensors due to their response to light (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antioxidant Activities
Further, novel pyridine and fused pyridine derivatives have been prepared and evaluated for their antimicrobial and antioxidant activities. Flefel et al. (2018) synthesized a series of these compounds, highlighting their moderate to good binding energies on target proteins and exhibiting antimicrobial and antioxidant properties. This study underscores the potential biomedical applications of pyridine derivatives in designing new therapeutic agents (Flefel et al., 2018).
Electronic Properties and Applications
Moreover, pyridine derivatives have been utilized in electronic applications, such as corrosion inhibitors and electrochromic materials. Dandia et al. (2013) synthesized pyrazolopyridine derivatives and investigated their effects on the corrosion of mild steel, demonstrating their utility as corrosion inhibitors (Dandia, Gupta, Singh, & Quraishi, 2013). This indicates the potential of such compounds in enhancing the durability of metals in corrosive environments.
Fluorescence and Sensor Applications
Additionally, heteroatom-containing organic fluorophores related to pyridine derivatives have been developed for use as fluorescent pH sensors, leveraging the intramolecular charge transfer and aggregation-induced emission properties. Yang et al. (2013) designed a compound that could act as a fluorescent sensor, demonstrating reversible emission changes upon protonation and deprotonation, indicating its application in detecting acidic and basic organic vapors (Yang et al., 2013).
Properties
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2FN2O/c19-15-7-6-14(9-16(15)20)24-18-12(10-22)3-8-17(23-18)11-1-4-13(21)5-2-11/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPMIJOELRXPKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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